molecular formula C9H8F3NO2 B14758457 2,3,6-Trifluoro-N-methoxy-N-methylbenzamide

2,3,6-Trifluoro-N-methoxy-N-methylbenzamide

Cat. No.: B14758457
M. Wt: 219.16 g/mol
InChI Key: RIEOTPCCEUVXSX-UHFFFAOYSA-N
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Description

2,3,6-Trifluoro-N-methoxy-N-methylbenzamide is a fluorinated benzamide derivative with the molecular formula C9H8F3NO2 and a molecular weight of 219.16 g/mol This compound is characterized by the presence of three fluorine atoms on the benzene ring, along with methoxy and methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6-Trifluoro-N-methoxy-N-methylbenzamide typically involves the introduction of fluorine atoms onto a benzene ring followed by the attachment of methoxy and methyl groups to the nitrogen atom. One common synthetic route includes the following steps:

    Fluorination: The benzene ring is fluorinated using reagents such as elemental fluorine (F2) or other fluorinating agents like Selectfluor.

    Amidation: The fluorinated benzene is then reacted with N-methoxy-N-methylamine under suitable conditions to form the desired benzamide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,6-Trifluoro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized benzamides.

Scientific Research Applications

2,3,6-Trifluoro-N-methoxy-N-methylbenzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3,6-Trifluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6-Trifluoro-N-methoxy-N-methylbenzamide is unique due to the specific positioning of its fluorine atoms, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various fields.

Properties

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

2,3,6-trifluoro-N-methoxy-N-methylbenzamide

InChI

InChI=1S/C9H8F3NO2/c1-13(15-2)9(14)7-5(10)3-4-6(11)8(7)12/h3-4H,1-2H3

InChI Key

RIEOTPCCEUVXSX-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C=CC(=C1F)F)F)OC

Origin of Product

United States

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